

Formamidoxime: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamidoxime*

Cat. No.: *B1203019*

[Get Quote](#)

Abstract

Formamidoxime ($\text{CH}_4\text{N}_2\text{O}$) is a small, organic molecule with significant potential in medicinal chemistry and drug development. As the simplest amidoxime, it serves as a valuable building block for the synthesis of various heterocyclic compounds and has garnered interest for its biological activities, notably as a nitric oxide (NO) donor. This technical guide provides an in-depth overview of **formamidoxime**, including its physicochemical properties, synthesis and analytical methodologies, and its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Formamidoxime is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	CH ₄ N ₂ O
Molecular Weight	60.056 g/mol [1]
IUPAC Name	N'-hydroxymethanimidamide [1]
CAS Number	624-82-8 [1]
Appearance	Colorless to pale yellow liquid or solid [2]
Solubility	Soluble in water and alcohols; limited solubility in non-polar solvents. [2] [3]

Synthesis of Formamidoxime

The most prevalent and established method for the synthesis of **formamidoxime** is the nucleophilic addition of hydroxylamine to a nitrile, in this case, hydrogen cyanide or a cyanide salt.[\[4\]](#) This reaction is typically carried out in a protic solvent.

General Experimental Protocol: Synthesis from Cyanide

This protocol describes a general procedure for the synthesis of **formamidoxime**.

Materials:

- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium carbonate (Na₂CO₃) or other suitable base
- Ethanol or other suitable alcohol
- Water
- Ice bath
- Reaction flask with a stirrer and reflux condenser

- Filtration apparatus
- Crystallization dish

Procedure:

- Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in a minimal amount of water. In a separate container, dissolve an equimolar amount of sodium carbonate in water. Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring to liberate the free hydroxylamine.
- Reaction Setup: In a reaction flask, dissolve the cyanide salt in an alcohol solvent. Cool the solution in an ice bath.
- Addition of Hydroxylamine: Slowly add the prepared hydroxylamine solution to the cooled cyanide solution with continuous stirring.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80°C for several hours.^[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture and filter off any inorganic salts.
- Isolation and Purification: The solvent from the filtrate is removed under reduced pressure to yield the crude **formamidoxime**. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Safety Precautions: This synthesis involves the use of highly toxic cyanide salts and should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Analytical and Characterization Methods

The characterization and quantification of **formamidoxime** are crucial for quality control and mechanistic studies. A combination of spectroscopic and chromatographic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of **formamidoxime**. A reversed-phase HPLC method would be suitable, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol.^{[5][6]} An acidic modifier, such as formic acid or phosphoric acid, can be added to the mobile phase to improve peak shape.^[5] Detection can be achieved using a UV detector at a low wavelength (around 210 nm). For higher sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) can be utilized.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of **formamidoxime**.

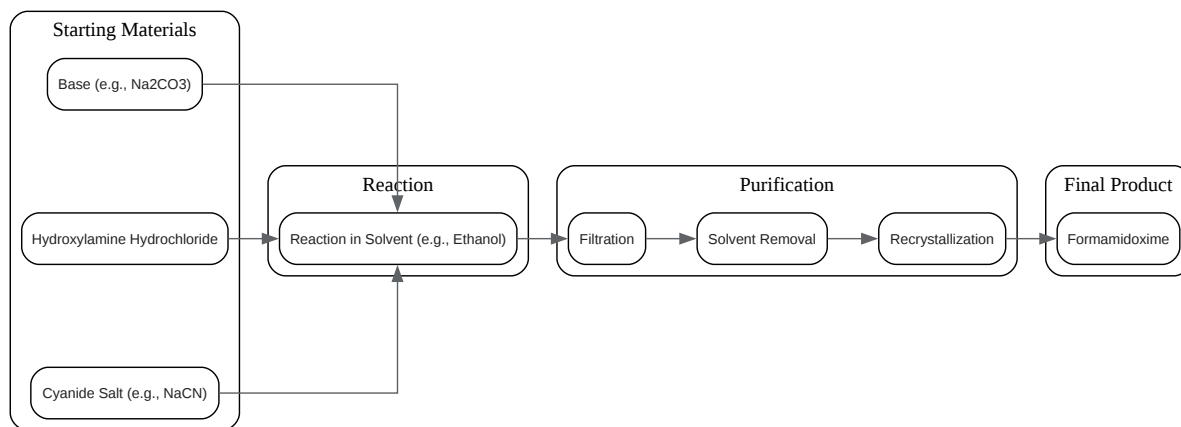
- ¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms in the molecule.
- ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms.
- ¹⁵N NMR: Nitrogen NMR can provide further structural details about the nitrogen environments.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in **formamidoxime**. Characteristic absorption bands for the N-H, O-H, C=N, and C-N bonds would be expected.

Biological Activity and Mechanism of Action

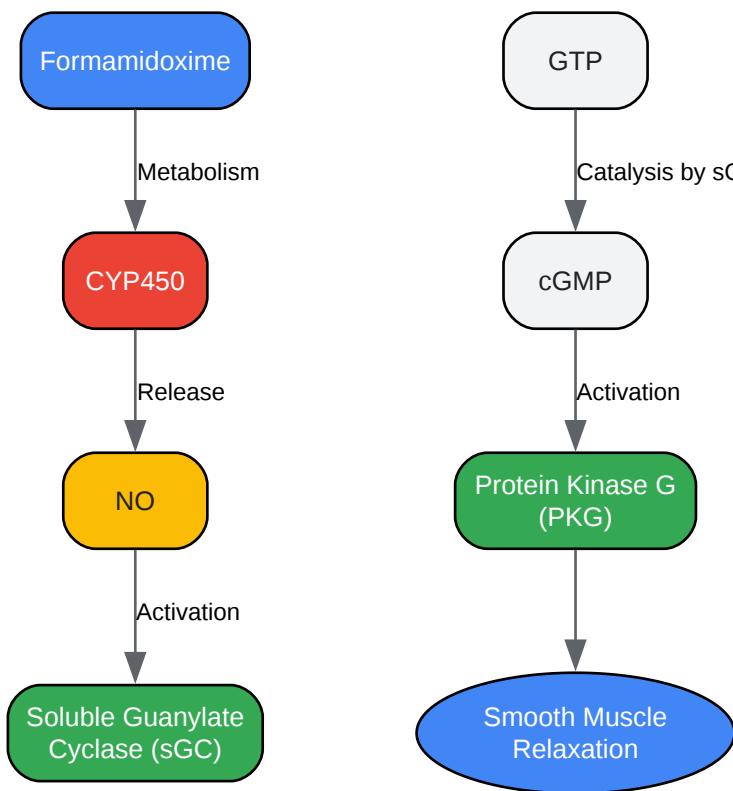
Formamidoxime has garnered significant interest in drug development due to its ability to act as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response.


Nitric Oxide Donor Pathway

Formamidoxime is metabolized by cytochrome P450 enzymes, leading to the release of nitric oxide.^[8] This released NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate

(cGMP). The elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in the relaxation of smooth muscle cells and vasodilation.

Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **formamidoxime**.

Signaling Pathway of Formamidoxime as a Nitric Oxide Donor

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **formamidoxime** leading to smooth muscle relaxation.

Conclusion

Formamidoxime is a molecule of significant interest in medicinal chemistry and drug development. Its straightforward synthesis, coupled with its potent biological activity as a nitric oxide donor, makes it an attractive scaffold for the design of novel therapeutics. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action, as outlined in this guide, is essential for its successful application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formamidoxime | CH₄N₂O | CID 9561073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 624-82-8: Formamidoxime | CymitQuimica [cymitquimica.com]
- 3. Formaldoxime Reagent for Research Applications [benchchem.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 5. Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. Rapid and sensitive determination of formamidines and metabolites with HPLC-MS/MS using core-shell columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- To cite this document: BenchChem. [Formamidoxime: A Technical Whitepaper for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203019#formamidoxime-molecular-formula-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com